molecular formula C11H20ClN B6277493 3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2763759-69-7

3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No. B6277493
CAS RN: 2763759-69-7
M. Wt: 201.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride, also known as PCP or phencyclidine, is a synthetic dissociative drug that was first developed in the 1950s as an anesthetic. However, due to its serious side effects, it was discontinued for human use and was later used as a recreational drug. Despite its illegal status, PCP is still used in scientific research for its unique properties and potential therapeutic applications.

Mechanism of Action

3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride binds to the NMDA receptor, blocking the flow of calcium ions and disrupting the normal functioning of the receptor. This leads to a decrease in glutamate activity, which is important for learning and memory. 3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride also affects other neurotransmitter systems, including dopamine, serotonin, and acetylcholine, leading to its dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride has been found to cause a range of physiological and biochemical effects, including increased heart rate and blood pressure, respiratory depression, and changes in body temperature. It also affects the release of various hormones, including growth hormone and prolactin.

Advantages and Limitations for Lab Experiments

3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride has several advantages as a research tool, including its ability to induce dissociation and hallucinations, which can be used to study the neural basis of consciousness. However, its use is limited by its potential for toxicity and its illegal status, which restricts its availability for research purposes.

Future Directions

There are several potential future directions for research on 3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride, including its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. It may also be used to study the neural basis of addiction and the effects of chronic drug use on the brain. Further research is needed to fully understand the mechanisms of action of 3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride and its potential for therapeutic use.

Synthesis Methods

The synthesis of 3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride involves the reaction of cyclohexanone with piperidine and ammonium acetate to form the intermediate cyclohexylidenepiperidine. This intermediate is then reacted with cyclohexylmagnesium bromide to produce 3-cyclohexylbicyclo[1.1.1]pentan-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride.

Scientific Research Applications

3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride has been used in scientific research to study its effects on the brain and nervous system. It has been found to act as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. 3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride also affects other neurotransmitter systems, including dopamine, serotonin, and acetylcholine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride involves the conversion of a cyclohexene derivative to the target compound through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium hydroxide", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Cyclohexene is reacted with bromine in the presence of sodium hydroxide to form 3-bromocyclohexene.", "3-bromocyclohexene is then reacted with methylamine to form 3-cyclohexylbicyclo[1.1.1]pentan-1-amine.", "The amine is then converted to the hydrochloride salt by treatment with hydrochloric acid." ] }

CAS RN

2763759-69-7

Product Name

3-cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride

Molecular Formula

C11H20ClN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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